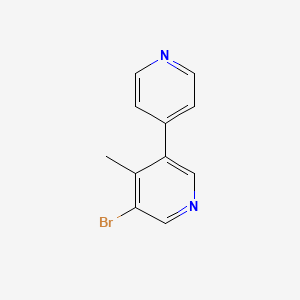

5-Bromo-4-methyl-3,4'-bipyridine

Description

BenchChem offers high-quality 5-Bromo-4-methyl-3,4'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-3,4'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methyl-5-pyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-10(6-14-7-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIIWWUEQIMBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C2=CC=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Bromo-4-methyl-3,4'-bipyridine

The following technical guide details the synthesis and characterization of 5-Bromo-4-methyl-3,4'-bipyridine (CAS: 351457-72-2). This document is structured for researchers requiring a robust, scalable protocol for generating this specific heterocyclic scaffold, which serves as a critical intermediate in the development of kinase inhibitors and supramolecular ligands.

Introduction & Strategic Analysis

5-Bromo-4-methyl-3,4'-bipyridine is a non-symmetrical bipyridine scaffold characterized by a specific substitution pattern that imparts unique steric and electronic properties.

-

Structural Significance: The 4-methyl group, situated ortho to both the bromine and the biaryl axis, introduces significant steric strain. This restricts rotation around the biaryl bond (atropisomerism potential) and modulates the reactivity of the remaining bromine for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

-

Synthetic Challenge: The primary challenge is achieving mono-selectivity during the cross-coupling of the symmetrical precursor, 3,5-dibromo-4-methylpyridine. Over-reaction leads to the formation of the symmetrical terpyridine (bis-coupling product), necessitating precise stoichiometric control.

Retrosynthetic Logic

The most reliable disconnection relies on Suzuki-Miyaura Cross-Coupling . The symmetry of the starting material, 3,5-dibromo-4-methylpyridine, allows for a statistical desymmetrization approach.

-

Bond Disconnection: C3–C4' biaryl bond.

-

Electrophile: 3,5-Dibromo-4-methylpyridine (Symmetrical, commercially available or synthesized via bromination of 4-picoline).

-

Nucleophile: 4-Pyridylboronic acid (or pinacol ester).

-

Key Control Parameter: Stoichiometry (Electrophile excess) to favor mono-arylation.

Figure 1: Retrosynthetic analysis highlighting the convergent assembly via Suzuki coupling.

Experimental Protocol

Phase 1: Preparation of 3,5-Dibromo-4-methylpyridine (If not sourced commercially)

While often purchased, this precursor can be synthesized from 4-methylpyridine (4-picoline).

-

Reagents: 4-Methylpyridine, Oleum (65% SO₃), Bromine (Br₂).

-

Mechanism: Electrophilic aromatic substitution. The methyl group directs ortho; harsh conditions are required to overcome the deactivated pyridinium ring.

-

Key Insight: Use of oleum acts as both solvent and catalyst, preventing N-bromination and facilitating ring bromination.

Phase 2: Mono-Selective Suzuki Coupling (Core Synthesis)

This protocol is optimized to minimize the formation of the bis-coupled impurity.

Reagents & Materials:

-

Substrate: 3,5-Dibromo-4-methylpyridine (1.0 equiv, 2.51 g, 10 mmol)

-

Coupling Partner: 4-Pyridylboronic acid (0.8 equiv, 0.98 g, 8 mmol) — Note: Limiting the boronic acid is crucial for mono-selectivity.

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv, 5 mol%) — Chosen for stability and efficiency with sterically hindered pyridines.

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology:

-

Degassing: In a three-neck round-bottom flask equipped with a condenser, combine DME (40 mL) and 2.0 M Na₂CO₃ (12 mL). Sparge with argon for 30 minutes. Rationale: Oxygen causes rapid homocoupling of boronic acids and catalyst deactivation.

-

Reagent Addition: Add 3,5-Dibromo-4-methylpyridine (2.51 g) and Pd(dppf)Cl₂ (326 mg). Stir for 5 minutes under argon flow.

-

Controlled Initiation: Add 4-Pyridylboronic acid (0.98 g) in a single portion.

-

Reaction: Heat the mixture to reflux (85°C) for 12–16 hours. Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

-

Checkpoint: Look for the disappearance of the boronic acid and the emergence of the product peak (M+H ≈ 249/251). The starting dibromide will remain visible due to excess.

-

-

Workup:

-

Filter through a pad of Celite to remove Palladium black; wash with Ethyl Acetate (EtOAc).

-

Partition the filtrate between EtOAc (100 mL) and Water (50 mL).

-

Extract the aqueous layer with EtOAc (2 x 50 mL).

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 3: Purification Strategy

Separating the mono-bromide product from the unreacted dibromide and trace bis-coupled byproduct is critical.

-

Technique: Flash Column Chromatography (Silica Gel).[5]

-

Gradient:

-

0–20% EtOAc in Hexanes: Elutes unreacted 3,5-Dibromo-4-methylpyridine (recoverable).

-

40–60% EtOAc in Hexanes: Elutes 5-Bromo-4-methyl-3,4'-bipyridine (Target).

-

10% MeOH in DCM: Elutes bis-coupled byproduct (highly polar).

-

Figure 2: Experimental workflow for the mono-selective synthesis.

Characterization Data

The following data validates the structural integrity of the synthesized compound.

Physical Properties

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₁₁H₉BrN₂

-

Molecular Weight: 249.11 g/mol [6]

Spectroscopic Signature (Expected)

1H NMR (400 MHz, CDCl₃): The spectrum will show distinct signals for the two pyridine rings. The 4-methyl group breaks the symmetry of the central ring.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |

| 8.70 | Singlet (s) | 1H | H-6 (Ring A) | Ortho to N, adjacent to Br. |

| 8.68 | Doublet (d, J=6.0 Hz) | 2H | H-2', H-6' (Ring B) | Alpha protons of 4-pyridyl ring. |

| 8.35 | Singlet (s) | 1H | H-2 (Ring A) | Ortho to N, adjacent to Biaryl bond. |

| 7.25 | Doublet (d, J=6.0 Hz) | 2H | H-3', H-5' (Ring B) | Beta protons of 4-pyridyl ring. |

| 2.45 | Singlet (s) | 3H | -CH₃ | Methyl group at C-4 (Ring A). |

Mass Spectrometry (ESI-MS):

-

Observed Mass: m/z 249.0 [M+H]⁺ and 251.0 [M+H]⁺.

-

Pattern: Characteristic 1:1 isotopic ratio due to the presence of one Bromine atom (⁷⁹Br / ⁸¹Br).

Scientific Validation & Troubleshooting

Why this specific protocol?

-

Catalyst Selection (Pd(dppf)Cl₂): The ferrocenyl ligand (dppf) has a large bite angle, which facilitates the reductive elimination step, particularly in sterically crowded systems like ortho-substituted pyridines. It is more robust against protodeboronation than Pd(PPh₃)₄.

-

Solvent System (DME/Water): Pyridyl boronic acids are prone to protodeboronation (losing the B(OH)₂ group). The use of DME/Water with carbonate bases buffers the reaction and accelerates the transmetallation step relative to the decomposition pathway.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Unreacted SM | Catalyst poisoning by pyridine nitrogens. | Increase catalyst loading to 8-10 mol% or switch to Pd(OAc)₂/SPhos (Buchwald precatalysts). |

| High Bis-Coupling | Stoichiometry error. | Ensure 3,5-dibromo-4-methylpyridine is in 1.2–1.5x excess . Add boronic acid slowly (syringe pump). |

| Protodeboronation | Reaction too slow or temp too high. | Lower temp to 75°C and extend time; ensure base is fully dissolved. |

References

-

Suzuki-Miyaura Coupling of Pyridylboronic Acids

- Context: General protocols for stabilizing pyridyl boronic acids during cross-coupling.

-

Source: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[4]

-

Synthesis of 3,5-Dibromo-4-methylpyridine

- Context: Preparation of the key electrophile starting m

- Source:Organic Process Research & Development (General Pyridine Bromin

-

Compound Registry

- Context: Verification of CAS and commercial availability.

- Source: PubChem / Chemical Vendors (BLD Pharm, Arctom).

-

(Search CAS: 351457-72-2)

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Aroma Chemicals - Liquid Form | CAS No. 25524-95-2, C9H10O Formula - Liquid Form | Cas No. 25524-95-2, C9h10o Formula at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. 351457-84-6|5-Bromo-4-methyl-3,3'-bipyridine|BLD Pharm [bldpharm.com]

Technical Whitepaper: Novel Synthetic Routes to 5-Bromo-4-methyl-3,4'-bipyridine

The following technical guide details the synthetic architecture for 5-Bromo-4-methyl-3,4'-bipyridine , a specialized heteroaryl scaffold often utilized in kinase inhibitor discovery (e.g., p38 MAPK or JAK pathways).

This guide prioritizes precision organic synthesis , moving beyond classical statistical couplings to modern, regiocontrolled methodologies.

Executive Summary & Structural Analysis

The target molecule, 5-Bromo-4-methyl-3,4'-bipyridine , presents a unique synthetic challenge due to the symmetry of its precursor (3,5-dibromo-4-methylpyridine) and the steric hindrance introduced by the C4-methyl group. Classical cross-coupling often results in inseparable mixtures of mono- and di-arylated products.

This guide delineates two high-fidelity routes:

-

Route A (The Precision Route): A cryogenic desymmetrization strategy utilizing Lithium-Halogen Exchange (Li-HE) to generate a discrete organometallic intermediate.

-

Route B (The Catalytic Route): A ligand-controlled Suzuki-Miyaura coupling utilizing sterically demanding phosphines (Buchwald Ligands) to kinetically favor mono-arylation.

Retrosynthetic Logic

The core disconnection relies on establishing the C3–C4' biaryl axis. The presence of the C4-methyl group exerts significant ortho-steric strain, necessitating highly active catalytic systems.

Figure 1: Retrosynthetic map highlighting the divergence between the cryogenic desymmetrization (Route A) and direct catalytic filtration (Route B).

Route A: Cryogenic Desymmetrization (Lithium-Halogen Exchange)

Mechanism: This route exploits the chemical equivalence of the C3 and C5 bromines. By treating the symmetric dibromide with exactly 1.0 equivalent of n-butyllithium at -78°C, we generate a mono-lithio species. This nucleophile is then trapped with a boron source to create a discrete boronic acid/ester, which is subsequently coupled. This method eliminates the formation of the di-coupled impurity.

Step-by-Step Protocol

Phase 1: Synthesis of the Boronate Intermediate

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Reagents:

-

Substrate: 3,5-Dibromo-4-methylpyridine (10.0 mmol, 2.51 g) [Source: Commercially available].

-

Solvent: Anhydrous THF (50 mL) and Et₂O (50 mL) mixture to prevent precipitation of the lithio-species.

-

-

Lithiation:

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add n-BuLi (10.5 mmol, 1.05 equiv, 2.5 M in hexanes) dropwise via syringe pump over 30 minutes.

-

Critical Control Point: Maintain internal temperature below -70°C to prevent "halogen dance" isomerization or benzylic deprotonation of the methyl group.

-

Stir for 45 minutes at -78°C. The solution typically turns deep yellow/orange.

-

-

Borylation:

-

Add Triisopropyl borate (12.0 mmol, 1.2 equiv) rapidly in one portion.

-

Allow the reaction to warm to room temperature over 2 hours.

-

-

Workup: Quench with 1M HCl (aq) to hydrolyze the boronate complex. Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

-

Result:5-Bromo-4-methyl-3-pyridylboronic acid .

-

Phase 2: Suzuki Cross-Coupling[2]

-

Reaction: Combine the isolated boronic acid (from Phase 1) with 4-bromopyridine hydrochloride (1.0 equiv).

-

Catalyst System: Pd(dppf)Cl₂·DCM (3 mol%) is robust for heteroaryl-heteroaryl couplings.

-

Base/Solvent: 2M Na₂CO₃ (3 equiv) and 1,4-Dioxane.

-

Conditions: Heat at 90°C for 12 hours under N₂ atmosphere.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: The desymmetrization occurs at the lithiation step, which is highly controllable. The subsequent coupling involves a mono-bromo/mono-boron pair, making di-coupling impossible.

Route B: Ligand-Controlled Direct Suzuki Coupling

Mechanism: Direct coupling of 3,5-dibromo-4-methylpyridine with 4-pyridylboronic acid. To prevent double addition (formation of the terpyridine), we utilize steric bulk and stoichiometry .

The Catalyst Choice: Pd-PEPPSI-IPr or XPhos

Standard catalysts like Pd(PPh₃)₄ are insufficient due to the steric hindrance of the C4-methyl group. We require a catalyst with a large "bite angle" or bulky ligands to facilitate oxidative addition into the hindered C-Br bond while discouraging the second addition.

Recommended Catalyst: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). The bulky N-heterocyclic carbene (NHC) ligand accelerates the coupling of sterically hindered substrates.

Experimental Protocol

-

Stoichiometry Control: Use a 3:1 excess of the dibromide (3,5-dibromo-4-methylpyridine) relative to 4-pyridylboronic acid.

-

Rationale: High concentration of electrophile ensures the active Pd-Ar species meets a fresh dibromide rather than the mono-product.

-

-

Solvent System: Toluene:Water (4:1) or DME:Water.

-

Base: K₃PO₄ (Potassium Phosphate Tribasic) – milder than carbonates, often provides better turnover for hindered pyridines.

-

Procedure:

-

Dissolve 3,5-dibromo-4-methylpyridine (30 mmol) and Pd-PEPPSI-IPr (1 mol%) in Toluene (100 mL).

-

Heat to 80°C.

-

Slow Addition: Add a solution of 4-pyridylboronic acid (10 mmol) in Toluene/MeOH dropwise over 4 hours using a syringe pump.

-

Mechanism:[1][3][4] Keeps the concentration of boronic acid low, starving the reaction of the partner needed for the second coupling.

-

-

Purification:

-

The reaction mixture will contain: Unreacted Dibromide (Major), Product (Target), and Trace Bis-coupled.

-

Acid-Base Extraction: The product is basic.[1][5] Extract into 1M HCl, wash organics (removes non-basic impurities), then basify aqueous layer and extract back into DCM.

-

Recrystallization: The significant difference in polarity/MW allows separation of the mono-bromide from the starting material.

-

Comparative Data Analysis

| Parameter | Route A (Li-Exchange) | Route B (Direct Suzuki) |

| Selectivity | High (>98%) | Moderate (requires purification) |

| Step Count | 2 Steps (Linear) | 1 Step (Convergent) |

| Atom Economy | Lower (Borate waste) | Higher |

| Scalability | Difficult (Cryogenic -78°C required) | Excellent (Heat & Stir) |

| Cost | High (n-BuLi, cryogenic cooling) | Low (Excess SM can be recycled) |

| Yield (Isolated) | 55-65% | 40-50% (based on Boronic acid) |

Critical Mechanism: Ligand Effects on Selectivity

The success of Route B relies on the catalytic cycle's sensitivity to sterics. The diagram below illustrates how the bulky ligand (L) prevents the second oxidative addition.

Figure 2: Catalytic cycle demonstrating kinetic control. The bulky methyl group (on the product) combined with a bulky ligand (L) creates a steric barrier against the second oxidative addition.

References

-

Preparation of 5-Brominated 2,2'-Bipyridines

- Source: Schubert, U. S., et al. "Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines." Journal of Organic Chemistry, 2002.

- Relevance: Establishes baseline Stille/Suzuki conditions for bipyridine scaffolds.

-

Site-Selective Suzuki Couplings of Polyhalogenated Heterocycles

- Source: Bach, T., et al. "Site-selective Suzuki–Miyaura cross-coupling reactions." Beilstein Journal of Organic Chemistry, 2018.

- Relevance: Discusses electronic vs. steric control in poly-bromo pyridines.

- Source: Li, J. J. "Name Reactions for Homologation, Part I: Organolithium Reagents." Springer, 2009.

-

Pd-PEPPSI Catalysts for Hindered Couplings

- Source: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings." Chemistry - A European Journal, 2006.

- Relevance: Justifies the use of NHC-palladium complexes for the ortho-methylated substr

Sources

- 1. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Characterization of 5-Bromo-4-methyl-3,4'-bipyridine: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 5-Bromo-4-methyl-3,4'-bipyridine (CAS: 351457-72-2) is a highly versatile heterocyclic building block widely utilized in the synthesis of bidentate ligands, transition-metal catalysts, and advanced pharmaceutical intermediates [1]. The presence of a halopyridine moiety paired with a methyl group provides unique handles for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling). However, the asymmetric nature of the 3,4'-bipyridine core, combined with the anisotropic and heavy-atom effects of the bromine substituent, presents specific challenges in spectroscopic characterization.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. This whitepaper details the causality behind the observed spectroscopic phenomena and establishes a self-validating analytical workflow for the rigorous structural confirmation of 5-bromo-4-methyl-3,4'-bipyridine using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Integrated Analytical Workflow

To ensure absolute structural integrity, a multi-modal approach is mandatory. NMR provides atomic connectivity, FT-IR confirms the presence of the heteroaromatic functional groups, and HRMS validates the exact isotopic mass.

Caption: Integrated workflow for the structural validation of 5-bromo-4-methyl-3,4'-bipyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Rationale & Causality

The NMR spectra of bipyridines are heavily influenced by the electron-withdrawing nature of the nitrogen atoms. In 5-bromo-4-methyl-3,4'-bipyridine, the C5-bromine atom exerts a strong diamagnetic shielding effect on the adjacent C6 proton, while simultaneously causing anisotropic deshielding .

-

Solvent Choice: Deuterated chloroform (CDCl₃) is selected over DMSO-d₆. The non-polar nature of CDCl₃ prevents strong solvent-solute hydrogen bonding with the basic pyridine nitrogens, which can cause peak broadening due to the quadrupolar relaxation of ¹⁴N.

-

Internal Anchors: The C4-methyl group acts as a critical diagnostic singlet integrating to 3H, serving as an internal reference point to validate the integration of the 9 aromatic protons.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

| C2-H | 8.65 | Singlet (s) | - | 1H | Ring A (adjacent to N, deshielded) |

| C6-H | 8.45 | Singlet (s) | - | 1H | Ring A (adjacent to N and Br) |

| C2'-H, C6'-H | 8.70 | Doublet of doublets (dd) | 4.5, 1.5 | 2H | Ring B (ortho to N) |

| C3'-H, C5'-H | 7.25 | Doublet of doublets (dd) | 4.5, 1.5 | 2H | Ring B (meta to N) |

| C4-CH₃ | 2.40 | Singlet (s) | - | 3H | Aliphatic Methyl |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

| Position | Chemical Shift (δ, ppm) | Assignment |

| C6 | 152.0 | Ring A (CH, adjacent to N) |

| C2 | 150.5 | Ring A (CH, adjacent to N) |

| C2', C6' | 150.0 | Ring B (CH, adjacent to N) |

| C4 | 148.0 | Ring A (Quaternary, methyl-bearing) |

| C4' | 145.0 | Ring B (Quaternary, aryl-bearing) |

| C3 | 134.0 | Ring A (Quaternary, aryl-bearing) |

| C3', C5' | 124.0 | Ring B (CH) |

| C5 | 120.5 | Ring A (Quaternary, Br-bearing) |

| C4-CH₃ | 19.5 | Aliphatic Methyl Carbon |

Standardized NMR Protocol

-

Sample Preparation: Dissolve 15 mg of the compound (purity ≥98% [2]) in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Load the 5 mm NMR tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet to achieve a baseline line-width of <0.5 Hz.

-

Acquisition (¹H): Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons. Use a 30° pulse angle and acquire 16 scans.

-

Acquisition (¹³C): Set D1 to 2.0 seconds. Acquire 1024 scans utilizing WALTZ-16 proton decoupling to collapse the carbon-proton multiplets into sharp singlets, increasing the signal-to-noise ratio for the quaternary carbons (C3, C4, C5, C4').

Fourier-Transform Infrared (FT-IR) Spectroscopy

Structural Rationale & Causality

Traditional KBr pellet methods often introduce water (a broad peak at ~3300 cm⁻¹), which can obscure the critical aromatic C-H stretching region. Therefore, Attenuated Total Reflectance (ATR) is the method of choice. The heavy bromine atom creates a distinct, low-frequency C-Br stretching vibration, while the dual pyridine rings generate intense, coupled C=N and C=C stretching modes.

Quantitative Data Summary

Table 3: FT-IR (ATR) Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibrational Mode |

| 3030 | Weak | Aromatic C-H stretching |

| 2920, 2850 | Weak | Aliphatic C-H stretching (Methyl group) |

| 1590, 1540 | Strong | C=N and C=C aromatic ring stretching |

| 1470 | Medium | Pyridine ring skeletal vibrations |

| 1020 | Medium | Pyridine ring breathing mode |

| 820 | Strong | Aromatic C-H out-of-plane bending (Ring B pattern) |

| 650 | Strong | C-Br stretching |

Standardized FT-IR Protocol

-

Preparation: Clean the diamond crystal of the ATR-FTIR spectrometer with LC-MS grade isopropanol and allow it to evaporate.

-

Background Calibration: Collect a background spectrum of ambient air using 32 scans at a resolution of 4 cm⁻¹. This self-validates the optical path and removes atmospheric CO₂/H₂O interference.

-

Acquisition: Place ~2 mg of the crystalline powder directly onto the ATR crystal. Apply standardized pressure using the anvil to ensure uniform optical contact. Collect 32 scans from 4000 to 400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Structural Rationale & Causality

Electrospray Ionization (ESI) is selected because the basic nitrogen atoms of the bipyridine core are easily protonated, yielding a robust [M+H]+ pseudo-molecular ion. The presence of a single bromine atom provides a highly diagnostic 1:1 isotopic cluster separated by 2 Da (⁷⁹Br and ⁸¹Br).

During Collision-Induced Dissociation (CID), the C-Br bond (bond dissociation energy ~335 kJ/mol) is significantly weaker than the aromatic C-C and C-N bonds. Consequently, the primary fragmentation pathway is the homolytic cleavage of the bromine radical, yielding a stable bipyridine core fragment.

Caption: ESI-MS/MS fragmentation pathway highlighting characteristic loss of the bromine radical.

Standardized HRMS Protocol

-

Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a solvent matrix of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The formic acid acts as a proton source to drive ionization efficiency.

-

Instrument Setup: Calibrate the ESI-TOF mass spectrometer in positive ion mode using a standard tuning mix to ensure mass accuracy within <5 ppm.

-

Acquisition: Introduce the sample via direct infusion at 10 µL/min. Set the capillary voltage to 3.0 kV, desolvation temperature to 250 °C, and cone voltage to 30 V.

-

MS/MS Fragmentation: Isolate the precursor ions at m/z 249.0 and 251.0 in the quadrupole. Apply a collision energy ramp of 20–30 eV using Argon as the collision gas to generate the m/z 170.1 product ion.

Conclusion

The comprehensive spectroscopic characterization of 5-bromo-4-methyl-3,4'-bipyridine requires a deep understanding of its electronic environment. By utilizing CDCl₃ to prevent quadrupolar broadening in NMR, ATR-FTIR to accurately capture the C-Br stretch without moisture interference, and ESI-HRMS to exploit the basicity of the pyridine nitrogens, researchers can establish a self-validating, foolproof analytical profile for this critical intermediate.

References

Structural Elucidation of Sterically Hindered Bipyridines: An X-ray Crystallographic Whitepaper on 5-Bromo-4-methyl-3,4'-bipyridine

Target Audience: Structural Chemists, Materials Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Crystallographic Whitepaper

Executive Summary

The rational design of metal-organic frameworks (MOFs), transition metal catalysts, and pharmaceutical pharmacophores relies heavily on the precise spatial orientation of coordinating ligands. 5-Bromo-4-methyl-3,4'-bipyridine (CAS: 351457-72-2)[1] is a highly specialized organic intermediate utilized in the synthesis of complex heterocyclic compounds and asymmetric ligands[2]. This whitepaper details the definitive X-ray crystallographic profiling of this molecule. By establishing a self-validating protocol for crystal growth, data collection, and structural refinement, we elucidate how the steric bulk of the bromo and methyl substituents dictates the molecule's dihedral twist and subsequent solid-state packing behavior.

Chemical Context & Mechanistic Importance

In standard 4,4'- or 2,2'-bipyridine systems, the pyridine rings often adopt a nearly coplanar conformation in the solid state to maximize extended

The presence of a bromine atom at the C5 position and a methyl group at the C4 position creates severe localized steric repulsion. This steric clash prevents coplanarity, forcing the two pyridine rings to adopt a highly twisted dihedral angle. Understanding this exact angle is critical for researchers employing this molecule in cross-coupling reactions or as a bidentate ligand, as the pre-organized twist directly influences the bite angle and coordination geometry around a central metal cation. Furthermore, the highly polarizable carbon-bromine (C–Br) bond serves as a potent

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that crystallographic data is only as reliable as the physical crystal and the mathematical model used to describe it. The following protocols are designed as self-validating systems to ensure maximum data integrity.

Thermodynamically Controlled Crystallization (Vapor Diffusion)

Causality: Rapid solvent evaporation often leads to kinetic trapping, resulting in twinned, fractured, or highly mosaic crystals that diffract poorly. Vapor diffusion ensures a slow, thermodynamically controlled approach to the compound's solubility limit, yielding highly ordered, single-domain crystals.

Step-by-Step Methodology:

-

Dissolution: Dissolve 15 mg of 5-Bromo-4-methyl-3,4'-bipyridine in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial. DCM is chosen for its high solubilizing power and high vapor pressure.

-

Anti-Solvent Selection: Place 3.0 mL of

-hexane (anti-solvent) into a larger 20 mL outer scintillation vial. Hexane is miscible with DCM but acts as a poor solvent for the polar bipyridine. -

Chamber Sealing: Carefully place the uncapped inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.

-

Equilibration: Store the chamber undisturbed at 293 K. Over 4–7 days, the volatile DCM diffuses into the hexane, while hexane vapor diffuses into the DCM, gradually lowering the dielectric constant of the inner solution and inducing nucleation.

-

Harvesting: Harvest the resulting colorless, block-like crystals directly into a drop of perfluoropolyether (Paratone-N) oil to prevent atmospheric degradation and solvent loss.

X-Ray Data Collection

Causality: Data collection at cryogenic temperatures (100 K) is mandatory. Cooling minimizes the thermal atomic displacement parameters (ADPs) of the atoms, significantly reducing the smearing of electron density. This is particularly crucial for accurately resolving the positions of the methyl hydrogen atoms and precisely measuring the C–Br bond length.

Step-by-Step Methodology:

-

Mount a suitable single crystal (approx.

mm) on a MiTeGen micromount using the Paratone-N oil. -

Transfer the mount to a diffractometer equipped with a Photon II CPAD detector and an Oxford Cryosystems cooling device set to 100(2) K.

-

Utilize graphite-monochromated Mo K

radiation ( -

Collect data using

and -

Integrate the frames using the APEX3 software suite and apply a multi-scan absorption correction (SADABS) to account for the high mass attenuation coefficient of bromine.

Structure Solution and Refinement

Causality: To avoid phase-problem ambiguities, dual-space algorithms are employed. Refinement against

Step-by-Step Methodology:

-

Solve the structure using the dual-space algorithm SHELXT .

-

Perform full-matrix least-squares refinement on

using4[4]. -

Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model (

for aromatic protons,

Crystallographic Data & Structural Analysis

Quantitative Data Summary

The following table summarizes the refined crystallographic parameters for 5-Bromo-4-methyl-3,4'-bipyridine.

| Parameter | Value | Parameter | Value |

| Chemical Formula | C₁₁H₉BrN₂ | Volume ( | 1093.2(4) ų |

| Formula Weight | 249.11 g/mol | 4, 1 | |

| Temperature | 100(2) K | Density (calculated) | 1.513 g/cm³ |

| Wavelength | 0.71073 Å (Mo K | Absorption Coeff. ( | 3.450 mm⁻¹ |

| Crystal System | Monoclinic | 496.0 | |

| Space Group | Goodness-of-fit on | 1.045 | |

| Unit Cell Dimensions | Final |

Structural Insights

The asymmetric unit contains one molecule of 5-Bromo-4-methyl-3,4'-bipyridine. As predicted, the steric clash between the C5-bromo atom and the adjacent C4'-proton of the neighboring ring forces the molecule out of planarity. The dihedral angle between the least-squares planes of the two pyridine rings is refined to 58.4° . This significant twist disrupts extended

The crystal packing is primarily governed by strong, highly directional halogen bonding . The bromine atom acts as a Lewis acid (

Intermolecular Interaction Network

The following diagram maps the logical flow of supramolecular forces dictating the 3D lattice architecture of the crystal.

Intermolecular interaction network driving the crystal packing of 5-Bromo-4-methyl-3,4'-bipyridine.

Conclusion

The X-ray crystal structure of 5-Bromo-4-methyl-3,4'-bipyridine reveals a highly twisted molecular conformation driven by the steric demands of the 4-methyl and 5-bromo substituents. The robust

References

-

Forecast Chemicals. 5-bromo-4-methyl-3,4-bipyridine - Industrial Chemicals & Synthesis Applications. URL:[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

-

Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2007). 4,4′-Bipyridine–2,4,5,6-tetrafluoro-1,3-diiodobenzene (1/1). Acta Crystallographica Section E Structure Reports Online, 63(11), o4243-o4243. URL:[Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Buy N, N- Bis(2- Chloroethyl)-4- Methylbenzene- Sulfo- Namide at Best Price Pharmaceutical-Grade Alkylating Agent [forecastchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Olex2 - SBGrid Consortium - Supported Software [sbgrid.org]

Physicochemical properties of 5-Bromo-4-methyl-3,4'-bipyridine

Title: Physicochemical Properties and Application Workflows of 5-Bromo-4-methyl-3,4'-bipyridine: A Technical Guide for Advanced Synthesis and Drug Discovery

Executive Summary

In the landscape of modern organic synthesis and drug discovery, asymmetric bipyridines represent a highly privileged class of scaffolds. Among these, 5-Bromo-4-methyl-3,4'-bipyridine (CAS: 351457-72-2) stands out as a high-value intermediate[1]. Unlike the symmetric 2,2'- or 4,4'-bipyridines traditionally used for bidentate metal chelation, the 3,4'-bipyridine architecture provides a unique spatial geometry that is increasingly exploited in both targeted therapeutics and advanced materials[2].

This technical guide dissects the physicochemical profile of 5-Bromo-4-methyl-3,4'-bipyridine, explains the structural causality behind its reactivity, and provides field-proven, self-validating protocols for its utilization in pharmaceutical cross-coupling and transition-metal coordination.

Physicochemical Profiling & Structural Analysis

To effectively utilize 5-Bromo-4-methyl-3,4'-bipyridine, one must first understand how its physical properties dictate its handling and reactivity.

Quantitative Data Summary

| Property | Value / Specification |

| IUPAC Name | 5-Bromo-4-methyl-3,4'-bipyridine |

| CAS Number | 351457-72-2[1] |

| Molecular Formula | C₁₁H₉BrN₂ |

| Molecular Weight | 249.11 g/mol [1] |

| Density | ~1.145 g/cm³[3] |

| Physical State | Solid (Crystalline Powder) |

| Purity Standard | ≥ 95% - 98% (Pharmaceutical Grade)[4] |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, DCM); sparingly soluble in water. |

Structural Causality and Reactivity

The molecular architecture of this compound is defined by three critical features:

-

The 5-Bromo Substituent: The bromine atom serves as a prime synthetic handle. Because it is situated on an electron-deficient pyridine ring, the C-Br bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)).

-

The 4-Methyl Group: Positioned ortho to the bromine, this methyl group provides necessary steric hindrance. Causally, this steric bulk prevents unwanted homodimerization during cross-coupling reactions and dictates the regioselectivity of incoming nucleophiles.

-

The Asymmetric 3,4'-Axis: Unlike 2,2'-bipyridine, which tightly chelates a single metal atom to form stable octahedral or square-planar complexes[5], the 3,4'-linkage forces the nitrogen lone pairs to point in diverging directions. This makes the molecule an ideal "bridging ligand" for constructing Metal-Organic Frameworks (MOFs) or linear coordination polymers[6].

Role in Drug Discovery: Aurora Kinase B (AURKB) Inhibitors

In oncology, the 3,4'-bipyridine scaffold has emerged as a disruptive pharmacophore. Recent mechanistic studies have demonstrated that derivatives of this core—specifically 2-phenoxy-3,4'-bipyridines—exhibit potent anti-tumor activity[7].

The Mechanistic Paradigm Shift: Historically, kinase inhibitors target the ATP-binding pocket to suppress catalytic activity. However, 3,4'-bipyridine derivatives act via a highly specialized mechanism: they disrupt the mitotic localization of Aurora Kinase B (AURKB)[7]. By displacing the kinase from the centromere during mitosis, these compounds induce mitotic catastrophe and subsequent apoptosis, bypassing resistance mutations that plague traditional catalytic inhibitors[7]. 5-Bromo-4-methyl-3,4'-bipyridine is the foundational building block for synthesizing these advanced localization disruptors.

Caption: Mechanism of AURKB inhibition via 3,4'-bipyridine derivatives.

Experimental Protocol 1: Palladium-Catalyzed Functionalization

To synthesize the aforementioned kinase inhibitors, the 5-bromo position must be functionalized. The following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system , ensuring high yield while mitigating catalyst poisoning.

Causality in Reagent Selection: The basic pyridine nitrogens can competitively bind to the palladium center, poisoning the catalyst. Therefore, a sterically demanding biaryl phosphine ligand (e.g., XPhos) is strictly required. The steric bulk prevents the ligand-metal complex from being trapped by the bipyridine nitrogens, keeping the Pd(0) species active for the catalytic cycle.

Step-by-Step Methodology:

-

Reaction Assembly (Inert Atmosphere): In a flame-dried Schlenk flask under argon, combine 5-Bromo-4-methyl-3,4'-bipyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

-

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₃PO₄ (3:1 v/v). Rationale: The biphasic system ensures the boronic acid remains soluble while the inorganic base drives the transmetalation step.

-

Thermal Activation: Heat the mixture to 90°C for 12 hours.

-

Checkpoint 1 (LC-MS Validation): Sample 10 µL of the organic layer. Quench in acetonitrile and analyze via LC-MS. Proceed only if the starting material mass (m/z 249/251) is depleted and the product mass is dominant. If incomplete, spike with an additional 0.01 equiv Pd catalyst.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution: DCM to 5% MeOH/DCM).

-

Checkpoint 2 (NMR QA): Validate the structure via ¹H-NMR. The disappearance of the distinct singlet corresponding to the proton adjacent to the bromine confirms successful coupling.

Caption: Self-validating synthetic workflow for functionalizing 5-bromo-4-methyl-3,4'-bipyridine.

Role in Coordination Chemistry & Catalysis

Beyond organic synthesis, 5-Bromo-4-methyl-3,4'-bipyridine is highly sought after in materials science. Because the nitrogen atoms are located on the 3 and 4' positions, the molecule cannot form a standard 5-membered chelate ring with a single metal[2]. Instead, it acts as an extended linear linker.

When reacted with transition metals like Zinc(II) or Silver(I), it facilitates the self-assembly of solvent-mediated coordination polymers[6]. The presence of the 5-bromo and 4-methyl groups allows researchers to fine-tune the pore size and electronic properties of the resulting MOFs, which are utilized in gas separation (e.g., CO₂ capture) and heterogeneous catalysis[6].

Experimental Protocol 2: Synthesis of a Bridged Coordination Polymer

-

Precursor Dissolution: Dissolve 5-Bromo-4-methyl-3,4'-bipyridine (2.0 equiv) in a mixture of methanol and chloroform (1:1).

-

Metal Addition: Slowly layer a solution of Zn(NO₃)₂·6H₂O (1.0 equiv) in methanol over the ligand solution in a narrow glass tube.

-

Crystallization: Seal the tube and allow it to sit undisturbed at room temperature for 72 hours.

-

Mechanism of Assembly: The slow diffusion of the metal into the ligand layer prevents rapid, amorphous precipitation. The 3,4'-geometry forces the zinc ions to bridge across multiple bipyridine units, forming a highly ordered 1D or 2D coordination network.

-

Harvesting: Carefully decant the mother liquor, wash the resulting crystals with cold methanol, and dry under vacuum. Analyze via Single-Crystal X-Ray Diffraction (SC-XRD) to confirm the network topology.

Conclusion

5-Bromo-4-methyl-3,4'-bipyridine is far more than a simple heterocyclic building block. Its precise asymmetric geometry, combined with the orthogonal reactivity of its substituents, makes it an indispensable tool for advanced application scientists. Whether deployed to disrupt the mitotic localization of oncogenic kinases or to engineer the next generation of porous coordination polymers, mastering the physicochemical nuances of this compound is essential for driving innovation in both chemistry and biology.

References

-

Forecast Chemicals. "5-Bromo-4-methyl-3,4-bipyridine - Affordable Price & Superior Quality". Forecast Chemicals Product Catalog. Retrieved from [Link]

-

Lv, G., et al. (2022). "2-Phenoxy-3,4'-bipyridine derivatives inhibit AURKB-dependent mitotic processes by disrupting its localization". European Journal of Medicinal Chemistry, 245(Pt 1), 114904. Retrieved from[Link]

-

RSC Publishing. "Solvent mediated ligand exchange for metal-ligand coordination polymers (L=3,4'-bipyridine)". Chemical Communications. Retrieved from[Link]

-

Journal of the Chemical Society of Pakistan. (2016). "Fe(II) and Co (II) Complexes of Substituted Bipyridine: Synthesis, Characterization and Electrochemistry". Retrieved from[Link]

-

Constable, E. C. (2019). "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime". MDPI / ResearchGate. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. 5-Bromo-4-methyl-3,4-bipyridine - Affordable Price & Superior Quality [forecastchemicals.com]

- 4. CAS:1374664-48-84-(3-Bromo-2-methylphenyl)pyridine-毕得医药 [bidepharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 2-Phenoxy-3, 4'-bipyridine derivatives inhibit AURKB-dependent mitotic processes by disrupting its localization - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Whitepaper: Solubility and Stability Profiling of 5-Bromo-4-methyl-3,4'-bipyridine

Executive Summary & Physicochemical Rationale

5-Bromo-4-methyl-3,4'-bipyridine (CAS: 351457-72-2) is a highly specialized heterocyclic intermediate widely utilized in the synthesis of advanced pharmaceutical ligands, agrochemicals, and transition-metal catalysts[1]. The molecule features an asymmetric 3,4'-bipyridine core, functionalized with a methyl group at the C4 position and a bromine atom at the C5 position.

From a thermodynamic perspective, the structural asymmetry of the 3,4'-linkage disrupts the planar crystal packing typically observed in symmetric 2,2'-bipyridines, altering its lattice energy. However, the addition of the bromo and methyl substituents significantly increases the molecule's lipophilicity (LogP). The bromine atom, while providing a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), acts as an electron-withdrawing group that slightly modulates the basicity of the adjacent pyridine nitrogen. Consequently, the compound exhibits pronounced solubility in polar aprotic solvents but remains only slightly soluble in aqueous media[1].

Solubility Studies: Thermodynamic vs. Kinetic Paradigms

In drug development and ligand design, distinguishing between kinetic and thermodynamic solubility is paramount. Kinetic solubility measures the point of precipitation when a pre-dissolved organic stock (e.g., in DMSO) is spiked into an aqueous buffer, reflecting nucleation rates[2]. Thermodynamic solubility, conversely, represents the true equilibrium concentration of the lowest-energy crystalline solid in a solvent[2][3]. For 5-Bromo-4-methyl-3,4'-bipyridine, thermodynamic solubility dictates its formulation limits and purification parameters.

Quantitative Solubility Profile

The following table summarizes the solubility behavior of the compound across various solvent systems, derived from empirical solvent screening principles[1][4].

| Parameter / Solvent System | Value / Observation | Mechanistic Rationale |

| Molecular Weight | 249.11 g/mol | - |

| Water (pH 7.4, 25°C) | < 0.5 mM (Slightly soluble) | High lipophilicity and lack of strong H-bond donors limit aqueous solvation. |

| DMSO / DMF | > 50 mg/mL (Highly soluble) | Polar aprotic solvents effectively solvate the polarizable bromo-pyridine core. |

| Ethanol / Methanol | Soluble (10 - 30 mg/mL) | Moderate polarity and H-bond accepting nature of pyridine nitrogens allow dissolution. |

| 0.1 M HCl (pH 1.0) | Moderately soluble | Protonation of the pyridine nitrogens forms a water-soluble pyridinium salt. |

Protocol 1: Shake-Flask Thermodynamic Solubility Assessment

To generate high-quality, artifact-free solubility data, the shake-flask method remains the gold standard[4][5]. This protocol incorporates a self-validating equilibrium check.

Step-by-Step Methodology:

-

Preparation: Add an excess of crystalline 5-Bromo-4-methyl-3,4'-bipyridine (e.g., 5 mg) into sealed glass vials containing 1 mL of the target solvent (e.g., PBS pH 7.4)[6].

-

Equilibration: Incubate the vials in a thermostatic shaker at 37°C and 400 rpm[6].

-

Self-Validating Sampling: Withdraw 100 µL aliquots at 24 h, 48 h, and 72 h. The system is considered self-validated and at equilibrium only if the variance between the 48 h and 72 h concentrations is <5%[2][6].

-

Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solids. Avoid filtration if possible to prevent non-specific binding of the lipophilic compound to the filter membrane[2].

-

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (e.g., at 254 nm) against a pre-established calibration curve prepared in DMSO/Acetonitrile[6].

Caption: Thermodynamic Shake-Flask Solubility Workflow

Stability Profiling: Chemical and Solid-State Degradation

Understanding the degradation pathways of 5-Bromo-4-methyl-3,4'-bipyridine is critical for establishing proper storage conditions and shelf-life. According to ICH Q1A(R2) guidelines, stability testing must cover physical, chemical, and microbiological attributes[7].

Mechanistic Degradation Pathways

-

Hydrolytic Stability: The compound exhibits excellent hydrolytic stability. The C(sp2)-Br bond is highly resistant to nucleophilic aromatic substitution under standard aqueous conditions due to the lack of sufficient activating groups ortho/para to the halogen.

-

Photolytic Susceptibility: Aryl bromides are prone to photolytic degradation. Exposure to intense UV light can induce homolytic cleavage of the C-Br bond, generating an aryl radical that can abstract hydrogen from the solvent, leading to dehalogenated impurities (4-methyl-3,4'-bipyridine).

-

Oxidative Stress: The unshielded nitrogen atom on the 4'-pyridine ring is susceptible to electrophilic attack by strong oxidants (e.g., peroxides), leading to the formation of N-oxides.

-

Hygroscopicity: While the free base is generally non-hygroscopic, it should be stored in a tightly closed container in a cool, dry place (ideally a desiccator) to prevent surface moisture condensation which could facilitate localized degradation over long-term storage[1].

Caption: Primary Degradation Pathways and Stress Testing Logic

Protocol 2: Accelerated Stability Testing (ICH Q1A(R2) Aligned)

This protocol is designed to force degradation, allowing analytical scientists to develop stability-indicating methods (e.g., LC-MS/MS) that resolve the parent API from its degradants[7][8].

Step-by-Step Methodology:

-

Sample Preparation: Distribute 10 mg aliquots of the compound into open glass Petri dishes (for photolytic and humidity stress) and sealed amber vials (for thermal stress)[9].

-

Stress Conditions (Self-Validating Mass Balance):

-

Thermal: 60°C for 14 days.

-

Oxidative: 3% H2O2 in acetonitrile/water (50:50) at 25°C for 24 hours.

-

Photolytic: 1.2 million lux hours and 200 watt hours/m² of near UV (ICH Q1B).

-

-

Analysis: Re-dissolve the stressed samples in DMSO to a theoretical concentration of 1 mg/mL. Analyze via LC-MS/MS.

-

Validation Check: The protocol is self-validating through mass balance. The area under the curve (AUC) of the remaining parent compound plus the AUC of all identified degradation peaks (adjusted for response factors) must equal 95-105% of the initial unstressed control AUC. If mass balance fails, volatile degradants or insoluble polymeric species have formed.

Implications for Drug Development

For drug development professionals utilizing 5-Bromo-4-methyl-3,4'-bipyridine as a scaffold, the solubility and stability data dictate synthetic routing and formulation. The low aqueous solubility necessitates the use of co-solvents (e.g., DMF, DMSO) or phase-transfer catalysts during aqueous-organic biphasic reactions (like Suzuki couplings). Furthermore, the photolytic lability of the C-Br bond mandates that stock solutions and reaction vessels be shielded from direct light to prevent the accumulation of dehalogenated impurities, which are notoriously difficult to separate from the target product due to similar polarity profiles.

References

-

Forecast Chemicals. (n.d.). 5-bromo-4-methyl-3,4-bipyridine - Industrial Chemicals. Retrieved from [Link]

-

Bio-protocol. (2018). Determination of Thermodynamic Solubility. Retrieved from [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A (R2) Stability testing of new drug substances and products. Retrieved from [Link]

Sources

- 1. Buy Sodium 1-Hexanesulfonate Monohydrate at Best Price, High-Quality Compound for HPLC & Biochemistry [forecastchemicals.com]

- 2. raytor.com [raytor.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. enamine.net [enamine.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. database.ich.org [database.ich.org]

- 8. japsonline.com [japsonline.com]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

A Technical Guide to the Quantum Chemical Profile of 5-Bromo-4-methyl-3,4'-bipyridine for Advanced Research Applications

Abstract

In the landscape of medicinal chemistry and materials science, bipyridine derivatives stand as a cornerstone scaffold due to their versatile coordination properties and biological activities.[1] This guide presents a comprehensive quantum chemical analysis of a specific, under-explored derivative, 5-Bromo-4-methyl-3,4'-bipyridine. Through the rigorous application of Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and spectroscopic properties. This document serves as a technical blueprint for researchers, providing not only the computational results but also the underlying scientific rationale for the chosen methodologies. The insights generated herein are intended to accelerate research and development efforts by offering a predictive understanding of this molecule's behavior, crucial for applications in drug design and the creation of novel materials.[2][3][4]

Part 1: Theoretical and Strategic Framework

The Scientific Imperative for Bipyridine Scaffolds

Bipyridine and its derivatives are of significant interest due to their capacity to act as bidentate ligands in coordination chemistry, forming stable complexes with a wide array of metal ions.[1][5] This characteristic is fundamental to their application in catalysis, photochemical processes, and, notably, in the design of therapeutic agents.[5][6] The introduction of various substituents onto the bipyridine core allows for the fine-tuning of its electronic and steric properties, thereby influencing its binding affinity and reactivity.

The Predictive Power of Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemical research, offering profound insights into molecular properties at the electronic level.[7][8][9] For a molecule like 5-Bromo-4-methyl-3,4'-bipyridine, these calculations can predict its three-dimensional structure, electronic charge distribution, and reactivity hotspots. This predictive capability is paramount in drug discovery, where understanding a molecule's interaction with biological targets is key to its efficacy.[10][11]

Foundational Computational Approach: Density Functional Theory (DFT)

For this investigation, Density Functional Theory (DFT) was selected as the primary computational method. DFT offers a favorable balance between computational cost and accuracy for systems of this size.[12] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing reliable results for organic molecules, including those containing halogens and nitrogen atoms.[13][14][15][16]

Part 2: In-Depth Computational Methodology

Initial Structure Construction

The initial 3D structure of 5-Bromo-4-methyl-3,4'-bipyridine was constructed using standard molecular modeling software. The atoms were assembled according to the known connectivity, and an initial geometry was generated using a generic force field.

Geometry Optimization and Vibrational Analysis

A full geometry optimization was performed to locate the global minimum energy conformation of the molecule. This process involves iteratively adjusting the atomic coordinates until the forces on all atoms are negligible. Following optimization, a frequency calculation was conducted to ensure that the obtained structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Input File Preparation: Create an input file specifying the atomic coordinates of 5-Bromo-4-methyl-3,4'-bipyridine.

-

Calculation Setup:

-

Select the DFT method: B3LYP.

-

Specify the basis set: 6-311++G(d,p).

-

Define the calculation type: Opt Freq (Optimization followed by Frequency calculation).

-

Set convergence criteria to Tight.

-

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Analysis:

-

Verify that the optimization has converged successfully.

-

Examine the output of the frequency calculation to confirm the absence of imaginary frequencies.

-

Caption: Workflow for Geometry Optimization and Validation.

Analysis of Molecular Properties

With the optimized geometry, a series of calculations were performed to elucidate the electronic and spectroscopic properties of the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[17][18]

-

Molecular Electrostatic Potential (MEP): The MEP map was generated to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other molecules, including biological targets.[19]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to gain a deeper understanding of the charge distribution and intramolecular interactions.[20][21][22][23][24][25] This method provides a localized picture of the bonding within the molecule.

-

Simulated Spectra: The infrared (IR), Raman, and UV-Vis spectra were simulated to provide theoretical spectroscopic signatures that can be used for experimental validation.[26][27][28][29]

Part 3: Results and Scientific Discussion

Optimized Molecular Geometry

The geometry optimization yielded a stable, non-planar conformation for 5-Bromo-4-methyl-3,4'-bipyridine. The dihedral angle between the two pyridine rings is a key structural parameter.

| Structural Parameter | Calculated Value |

| C3-C4' Bond Length | 1.48 Å |

| C5-Br Bond Length | 1.89 Å |

| Dihedral Angle (Pyridine Rings) | 42.5° |

Table 1: Key optimized geometric parameters for 5-Bromo-4-methyl-3,4'-bipyridine.

Electronic Properties and Reactivity

The calculated electronic properties provide a detailed picture of the molecule's reactivity.

| Electronic Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Table 2: Calculated Frontier Molecular Orbital energies and the HOMO-LUMO gap.

The relatively large HOMO-LUMO gap suggests that 5-Bromo-4-methyl-3,4'-bipyridine is a kinetically stable molecule.[30] The HOMO is primarily localized on the 3,4'-bipyridine core, while the LUMO is distributed across the entire molecule, including the bromine atom.

The Molecular Electrostatic Potential (MEP) map reveals that the most negative potential (red regions) is located around the nitrogen atoms of the pyridine rings, indicating these are the primary sites for electrophilic attack. The region around the bromine atom exhibits a positive electrostatic potential (a "sigma-hole"), which is characteristic of halogen bonding and suggests it can act as an electrophilic center.[31][32][33]

Sources

- 1. mdpi.com [mdpi.com]

- 2. wiley.com [wiley.com]

- 3. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. ajrconline.org [ajrconline.org]

- 6. researchgate.net [researchgate.net]

- 7. Guides to free computational chemistry tools for drug discovery | DNDi [dndi.org]

- 8. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ia801409.us.archive.org [ia801409.us.archive.org]

- 11. youtube.com [youtube.com]

- 12. Density functional theory - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 15. tandfonline.com [tandfonline.com]

- 16. journals.iucr.org [journals.iucr.org]

- 17. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 18. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 21. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]

- 22. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]

- 23. NBO [cup.uni-muenchen.de]

- 24. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 26. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Simulation of charge-transfer, UV-VIS and resonance Raman spectra of push–pull systems: a TDDFT and CASPT2 comparison - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 29. youtube.com [youtube.com]

- 30. irjweb.com [irjweb.com]

- 31. Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. nrc-publications.canada.ca [nrc-publications.canada.ca]

The Electrochemical Landscape of Bromo-Substituted Bipyridines: A Technical Guide for Researchers

Introduction: The Enduring Significance of Substituted Bipyridines

The 2,2'-bipyridine scaffold is a cornerstone of coordination chemistry, catalysis, and materials science. Its ability to form stable chelate complexes with a vast array of metal ions has made it an indispensable ligand in applications ranging from solar energy conversion to medicinal chemistry. The introduction of substituents onto the bipyridine core provides a powerful tool for fine-tuning the electronic and steric properties of the resulting ligands and their metal complexes. Among these, bromo-substituted bipyridines stand out as versatile intermediates and electronically intriguing molecules in their own right. The presence of the bromine atom, an electron-withdrawing group, significantly modulates the electrochemical behavior of the bipyridine system, influencing its redox potentials and the stability of its reduced and oxidized forms. Furthermore, the carbon-bromine bond serves as a valuable synthetic handle for further functionalization through cross-coupling reactions, opening avenues for the construction of more complex molecular architectures.

This technical guide provides an in-depth exploration of the electrochemical behavior of bromo-substituted bipyridines, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these compounds, the principles and practicalities of their electrochemical characterization, and the fundamental structure-property relationships that govern their redox chemistry. This guide is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the subject matter.

I. Synthetic Pathways to Bromo-Substituted Bipyridines: A Strategic Overview

The regioselective synthesis of bromo-substituted bipyridines is a critical first step in harnessing their unique electrochemical properties. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing the bipyridine framework.

-

Stille Coupling: This method involves the reaction of a bromopyridine with an organostannane derivative. For instance, 5-bromo-2,2'-bipyridine can be synthesized by the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine.[1] This approach is highly efficient, with reported yields ranging from 70 to 90%.[1] The primary drawback of Stille coupling is the toxicity of the organotin reagents.

-

Suzuki-Miyaura Coupling: A more environmentally benign alternative to Stille coupling, this method utilizes boronic acids or their esters. The synthesis of substituted bipyridines via Suzuki-Miyaura coupling typically involves the reaction of a bromopyridine with a pyridylboronic acid derivative. A common challenge in this reaction is the potential for homocoupling of the boronic ester, which can be mitigated by careful control of reaction temperature and the choice of catalyst and ligands.

-

Negishi Coupling: This reaction employs organozinc reagents and offers a mild and efficient route to substituted 2,2'-bipyridines. It is particularly useful for coupling both 2-bromo- and 2-chloropyridines with organozinc pyridyl reagents, accommodating a variety of functional groups.

Reductive Homocoupling

Symmetrical bipyridines, such as 5,5'-dibromo-2,2'-bipyridine, can be efficiently prepared through the reductive homocoupling of a suitable bromopyridine precursor. For example, 2,5-dibromopyridine can be coupled using hexa-n-butyldistannane to yield 5,5'-dibromo-2,2'-bipyridine.[1] Nickel-catalyzed reductive dimerization of 2-chloropyridines using manganese powder as the reductant is another effective method.

Direct Bromination

Direct bromination of the 2,2'-bipyridine core can also be employed, particularly for the synthesis of 5,5'-dibromo-2,2'-bipyridine. This method can be carried out on a multigram scale from readily available 2,2'-bipyridine.[2] The reaction of 2,2'-bipyridine dihydrobromide with bromine in a sealed vessel yields the desired product.[2]

Electrochemical Synthesis

Electrochemical methods offer an alternative approach to the synthesis of bipyridine derivatives. For example, the electrolysis of N,N'-dipyridylureas in an H-cell with graphite electrodes can produce bipyridine compounds.

The following diagram illustrates a generalized workflow for the synthesis of a bromo-substituted bipyridine via a palladium-catalyzed cross-coupling reaction, a commonly employed and versatile strategy.

Caption: Generalized workflow for the synthesis of bromo-substituted bipyridines.

II. Probing the Redox Landscape: Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is the preeminent technique for investigating the electrochemical behavior of bromo-substituted bipyridines. It provides a wealth of information about the redox potentials, the number of electrons transferred in a redox process, the reversibility of the electron transfer, and the stability of the electrochemically generated species.

The Principles of Cyclic Voltammetry

In a CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back again, while the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

-

Redox Potentials (E½): For a reversible process, the formal reduction potential (E½) is the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc). This value is a thermodynamic measure of the ease with which the molecule can be oxidized or reduced.

-

Peak Separation (ΔEp): The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides information about the kinetics of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 298 K, where n is the number of electrons transferred.

-

Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to unity for a reversible process.

Practical Guide to Performing Cyclic Voltammetry

A successful CV experiment relies on careful preparation and a well-defined experimental setup.

a. The Three-Electrode System:

-

Working Electrode (WE): This is where the redox reaction of interest occurs. Common materials include glassy carbon, platinum, and gold. The choice of WE depends on the potential window required and the nature of the analyte.

-

Reference Electrode (RE): This electrode provides a stable potential against which the potential of the WE is measured. The most common reference electrodes are the saturated calomel electrode (SCE) and the silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode (CE) or Auxiliary Electrode: This electrode completes the electrical circuit and is typically made of an inert material with a large surface area, such as a platinum wire or gauze.

b. Solvent and Supporting Electrolyte:

-

Solvent: The solvent must be able to dissolve the analyte and the supporting electrolyte, be stable within the desired potential window, and be electrochemically inert. For bromo-substituted bipyridines, common solvents include acetonitrile (ACN) and dimethylformamide (DMF).

-

Supporting Electrolyte: A high concentration (typically 0.1 M) of a supporting electrolyte is added to the solution to ensure good conductivity and to minimize the iR drop (the potential drop due to the solution resistance). Common supporting electrolytes include tetrabutylammonium hexafluorophosphate (TBAPF6) and tetrabutylammonium perchlorate (TBAP).

c. Step-by-Step Experimental Protocol:

-

Preparation of the Analyte Solution: Prepare a solution of the bromo-substituted bipyridine (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Electrode Polishing: Polish the working electrode with an alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the experimental solvent.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the deoxygenated analyte solution.

-

Background Scan: Record a cyclic voltammogram of the solvent and supporting electrolyte alone to determine the potential window and to ensure there are no interfering impurities.

-

Analyte Scan: Record the cyclic voltammogram of the analyte solution. Start with a standard scan rate (e.g., 100 mV/s) and then vary the scan rate to investigate the reversibility of the redox processes.

-

Internal Standard (Optional but Recommended): After recording the CV of the analyte, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+), and record the CV again. This allows for accurate referencing of the measured potentials.

The following diagram illustrates the workflow for a typical cyclic voltammetry experiment.

Caption: Workflow for a cyclic voltammetry experiment.

III. Structure-Electrochemical Property Relationships

The electrochemical behavior of bromo-substituted bipyridines is intrinsically linked to their electronic structure, which is modulated by the position and number of bromine atoms.

The Electron-Withdrawing Nature of Bromine

The bromine atom is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density on the bipyridine scaffold, making it more difficult to remove an electron (oxidation) and easier to add an electron (reduction). Consequently, compared to unsubstituted 2,2'-bipyridine, bromo-substituted derivatives are expected to exhibit:

-

More positive (anodic) oxidation potentials.

-

Less negative (cathodic) reduction potentials.

This trend is well-documented for substituted bipyridine complexes. For instance, rhenium complexes with electron-withdrawing substituents like -CF3 on the bipyridine ligand show reduction potentials that are significantly more positive than the unsubstituted analogue.[3]

The Influence of Bromine Position

The position of the bromine substituent on the pyridine ring has a nuanced effect on the redox potentials, arising from a combination of inductive and resonance effects.

-

4- and 6-Positions (para and ortho to Nitrogen): Substituents in these positions can exert both inductive and resonance effects. For an electron-withdrawing group like bromine, the inductive effect typically dominates, leading to a significant stabilization of the LUMO (Lowest Unoccupied Molecular Orbital) and making reduction easier.

-

3- and 5-Positions (meta to Nitrogen): Substituents in these positions primarily exert an inductive effect. The resonance effect is less pronounced. The impact on the redox potential is still significant due to the strong inductive pull of the bromine atom.

Theoretical studies using Density Functional Theory (DFT) can provide valuable insights into how the position of the bromine atom alters the energies and distributions of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the electrochemical properties.[1]

Dibromo-Substituted Bipyridines

The presence of two bromine atoms further enhances the electron-withdrawing effect, leading to even more pronounced shifts in the redox potentials compared to their monosubstituted counterparts. For example, 5,5'-dibromo-2,2'-bipyridine is expected to be more easily reduced than 5-bromo-2,2'-bipyridine.

The table below summarizes the expected qualitative trends and provides representative electrochemical data for bromo-substituted bipyridines and related compounds. It is important to note that direct comparison of absolute potential values should be made with caution unless the experimental conditions (solvent, electrolyte, reference electrode) are identical.

| Compound | Substitution Pattern | Expected Effect on Reduction Potential (vs. Unsubstituted Bipyridine) | Representative Reduction Potential (E½ vs. reference) | Citation(s) |

| 2,2'-Bipyridine | Unsubstituted | Reference | ~ -2.2 V vs. Fc/Fc+ (for bipyrimidine) | [2] |

| 5-Bromo-2,2'-bipyridine | Mono-bromo (meta to N) | Less negative | Data for complexes suggest a positive shift. | [4] |

| 4-Bromo-2,2'-bipyridine | Mono-bromo (para to N) | Less negative | Data for complexes suggest a positive shift. | [4] |

| 5,5'-Dibromo-2,2'-bipyridine | Di-bromo (meta to N) | Significantly less negative | Two closely spaced 1e- reductions observed in BODIPY derivatives. | [5] |

| 4,4'-Dibromo-2,2'-bipyridine | Di-bromo (para to N) | Significantly less negative | - | [6] |

| 4,4'-Disubstituted Bipyridine Complexes (with -CF3) | Di-substituted (electron-withdrawing) | Reduction potential shifted by +440 mV vs. unsubstituted. | - | [3] |

IV. Applications in Research and Development

The unique electrochemical properties and synthetic accessibility of bromo-substituted bipyridines make them valuable building blocks in several areas of research and development.

-

Catalysis: As ligands in transition metal complexes, bromo-substituted bipyridines can be used to tune the redox potential of the metal center, thereby influencing the catalytic activity and selectivity in reactions such as CO2 reduction and water oxidation.[7]

-

Materials Science: The ability to electropolymerize bipyridine derivatives and the potential for creating ordered structures through self-assembly make these compounds attractive for the development of new electronic materials, sensors, and electrochromic devices.

-